molecular formula C15H14ClN3OS B6537788 N-(6-{[(3-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021213-96-6

N-(6-{[(3-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide

Cat. No. B6537788
CAS RN: 1021213-96-6
M. Wt: 319.8 g/mol
InChI Key: DXDHODGVEKAPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-{[(3-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide, also known as CPMPC, is a cyclopropane-containing pyridazinone derivative that has been studied extensively for its potential applications in scientific research. CPMPC has been shown to possess a wide range of biochemical and physiological effects, making it an attractive compound for use in a variety of laboratory experiments. In

Scientific Research Applications

Suzuki–Miyaura Coupling Reagents

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the combination of chemically differentiated fragments using a metal catalyst. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium. N-(6-{[(3-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide has been developed as a boron reagent specifically tailored for SM coupling conditions .

Antitubercular Activity

N-(6-{[(3-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide derivatives have been investigated for their potential as antitubercular agents. These compounds were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis. Pyrazinamide, an important first-line drug in tuberculosis therapy, inspired this research .

Antiviral and Antimicrobial Drug Development

m-Fluoro-DL-phenylalanine (F5126-0631) is a racemic mixture of a substituted (halogenated) benzoyl D and L phenylalanine. It serves as a toxic antimetabolite and has potential applications in antiviral and antimicrobial drug development. Researchers have explored its properties and mechanisms for therapeutic purposes .

Composite Hydrogels and Films

N-(6-{[(3-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide could find use in constructing novel cellulose and chitosan composite hydrogels and films. These materials were synthesized by dissolving cellulose and chitosan in alkali/urea aqueous solutions, followed by blending and coagulation processes. Such composite materials have diverse applications in biomedicine and materials science .

High-Temperature Structure Monitoring

CCG Sensors, including N-(6-{[(3-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide-based sensors, have been applied to monitor high-temperature structures subjected to thermo-mechanical loads. These sensors play a crucial role in structural health monitoring and safety assessment .

Academic and Industrial Research

Chemical Computing Group (CCG) technology, which includes N-(6-{[(3-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide, is widely used by research chemists, biologists, and crystallographers in academia, industry, and government institutions. It aids in drug discovery, materials design, and various scientific investigations .

properties

IUPAC Name

N-[6-[(3-chlorophenyl)methylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3OS/c16-12-3-1-2-10(8-12)9-21-14-7-6-13(18-19-14)17-15(20)11-4-5-11/h1-3,6-8,11H,4-5,9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDHODGVEKAPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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